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Compound of Interest

Compound Name: 2-(Hydroxymethyl)benzamide

CAS No.: 33832-98-3

Cat. No.: B1606057

Get Quote

An In-Depth Technical Guide to 2-(Hydroxymethyl)benzamide: Structure, Properties, and

Applications in Drug Discovery

Introduction
2-(Hydroxymethyl)benzamide is an organic compound featuring a benzene ring substituted

with a primary amide and a hydroxymethyl group at the ortho position. This unique

arrangement of functional groups imparts a distinct set of chemical properties, making it a

molecule of significant interest in medicinal chemistry and organic synthesis. Its ability to

participate in hydrogen bonding influences its solubility and interactions with biological

macromolecules.[1] Notably, the benzamide moiety is a cornerstone pharmacophore in the

development of targeted therapies, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.

[2][3] This guide provides a comprehensive technical overview of 2-
(hydroxymethyl)benzamide, detailing its structure, physicochemical properties, synthesis,

and its critical role as a building block in the design of novel therapeutics.
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2-(Hydroxymethyl)benzamide is typically a white to off-white solid at room temperature. The

presence of both a hydrogen-bond-donating hydroxymethyl group and a hydrogen-bond-

donating-and-accepting amide group allows for significant intermolecular interactions,

contributing to its solid state and solubility in polar solvents.

Property Value Source(s)

Molecular Formula C₈H₉NO₂ [1]

Molar Mass 151.16 g/mol [4]

CAS Number 33832-98-3 [1]

Appearance White to off-white solid [1]

Melting Point
~140-144 °C (estimated based

on 2-hydroxybenzamide)
[5]

Solubility

Soluble in polar organic

solvents (e.g., DMSO,

Methanol); slightly soluble in

water.

[1]

pKa (hydroxyl proton)
~13 (estimated based on N-

(hydroxymethyl)benzamide)
[1]

Synthesis and Reactivity
The synthesis of 2-(hydroxymethyl)benzamide can be approached through several

established organic chemistry transformations. A common and efficient strategy involves the

selective reduction of the aldehyde group of 2-formylbenzamide. Alternatively, it can be

prepared via the amidation of 2-(hydroxymethyl)benzoic acid or its corresponding ester. The

latter can be synthesized from the base-catalyzed hydrolysis of phthalide.[6]

Experimental Protocol: Synthesis via Reduction of 2-
Formylbenzamide
This protocol describes a representative lab-scale synthesis of 2-(hydroxymethyl)benzamide.
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1. Reaction Setup:

To a solution of 2-formylbenzamide (1.0 eq) in a suitable alcoholic solvent such as methanol

or ethanol, add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise at 0 °C under constant

stirring. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the

aldehyde without affecting the amide functionality.

2. Reaction Monitoring:

The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the

starting material is completely consumed.

3. Quenching and Work-up:

Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute

acid (e.g., 1M HCl) to neutralize the excess borohydride.

The organic solvent is then removed under reduced pressure using a rotary evaporator.[1]

4. Extraction and Purification:

The resulting aqueous residue is extracted multiple times with an organic solvent like ethyl

acetate.[1] The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and filtered.

The solvent is evaporated to yield the crude product, which can be further purified by

recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-
(hydroxymethyl)benzamide.
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Synthesis workflow for 2-(hydroxymethyl)benzamide.
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A key aspect of the reactivity of 2-(hydroxymethyl)benzamide is its potential to undergo

intramolecular cyclization under certain conditions to form a phthalide-derived lactam. This

reaction is typically facilitated by dehydrating agents or specific catalysts.

Application in Drug Development: A PARP Inhibitor
Pharmacophore
The benzamide scaffold is a privileged structure in medicinal chemistry, most notably as a

pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[2]

[3] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for

repairing DNA single-strand breaks (SSBs).[7]

Mechanism of Action: Synthetic Lethality
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR)

pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited in

these cells, SSBs that occur naturally are not repaired and accumulate. During DNA replication,

these SSBs are converted into DSBs. The cell's inability to repair these DSBs via the defective

HR pathway leads to genomic instability and ultimately cell death. This concept, where a

deficiency in two different pathways leads to cell death while a deficiency in either one alone

does not, is known as "synthetic lethality".[8]

The benzamide moiety of PARP inhibitors acts as a nicotinamide mimic, binding to the NAD⁺

binding site of the PARP enzyme.[2] The amide group forms crucial hydrogen bonds with key

amino acid residues, such as Glycine and Serine, in the active site, effectively blocking the

enzyme's catalytic activity.[3] 2-(Hydroxymethyl)benzamide serves as a foundational

fragment for the synthesis of more complex and potent PARP inhibitors. The hydroxymethyl

group can be further functionalized to enhance binding affinity and selectivity.
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Mechanism of PARP inhibition leading to synthetic lethality.

Analytical Characterization
The structural identity and purity of 2-(hydroxymethyl)benzamide are confirmed using

standard analytical techniques.

Expected Spectroscopic Data
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Technique Expected Features

¹H NMR

Aromatic protons (multiplets, ~7.2-7.8 ppm),

Amide protons (broad singlet, ~7.5-8.5 ppm),

Methylene protons (-CH₂-) (singlet, ~4.5 ppm),

Hydroxyl proton (-OH) (broad singlet, variable

shift).[9][10][11]

¹³C NMR

Carbonyl carbon (~170 ppm), Aromatic carbons

(~125-140 ppm), Methylene carbon (-CH₂-) (~63

ppm).[12][13][14]

FTIR (cm⁻¹)

O-H stretch (broad, ~3300-3400), N-H stretches

(two bands, ~3200-3350), C=O stretch (Amide I,

~1650), N-H bend (Amide II, ~1620), C-O

stretch (~1050).[15][16][17]

Mass Spec (EI)

Molecular ion peak (M⁺) at m/z = 151. Key

fragments may include [M-NH₂]⁺ (m/z 135), [M-

H₂O]⁺ (m/z 133), and the benzoyl cation

[C₇H₅O]⁺ (m/z 105).[18][19]

General Analytical Workflow

Spectroscopic Analysis Purity Assessment

Data Interpretation & Validation

Synthesized
2-(Hydroxymethyl)benzamide

NMR Spectroscopy
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Standard workflow for analytical characterization.

Safety and Handling
Based on data for structurally related benzamides, 2-(hydroxymethyl)benzamide should be

handled with appropriate safety precautions. It is classified as potentially harmful if swallowed

and may cause skin and eye irritation.[20][21][22]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after

handling.

Storage: Store in a cool, dry place in a tightly sealed container.

Always consult the specific Safety Data Sheet (SDS) for detailed handling and disposal

information.

Conclusion
2-(Hydroxymethyl)benzamide is a versatile bifunctional molecule with significant relevance in

modern drug discovery. Its role as a key pharmacophore in the development of PARP inhibitors

highlights its importance in the field of oncology. A thorough understanding of its synthesis,

reactivity, and analytical profile is essential for researchers and scientists aiming to leverage

this scaffold for the creation of novel and effective therapeutic agents. The protocols and data

presented in this guide serve as a comprehensive resource for the scientific community

engaged in such endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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